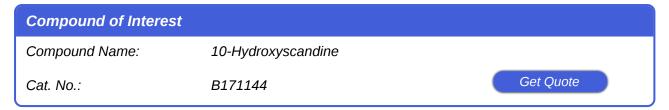


Spectroscopic and Structural Elucidation of 10-Hydroxyscandine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the indole alkaloid **10-Hydroxyscandine**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on the known features of similar hydroxylated indole alkaloids. Furthermore, it details generalized experimental protocols for acquiring such data and presents a typical workflow for the isolation and structural elucidation of novel natural products.

Chemical Structure and Properties

10-Hydroxyscandine is an alkaloid with the chemical formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.417 g/mol .[1] Its structure, featuring an indole core with a hydroxyl group, dictates its characteristic spectroscopic behavior.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **10-Hydroxyscandine**. These predictions are based on established principles of spectroscopy and data from related alkaloid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for **10-Hydroxyscandine**

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic Protons (Indole Ring)	6.5 - 8.0	d, t, m	The exact shifts and coupling patterns depend on the substitution pattern.
Vinylic Protons	4.5 - 6.5	m	If present in the scandine skeleton.
Protons adjacent to N	2.5 - 4.0	m	Deshielded by the electronegative nitrogen atom.
Protons adjacent to O (hydroxyl)	3.5 - 4.5	m	Deshielded by the electronegative oxygen atom.
Aliphatic Protons	1.0 - 2.5	m	Protons on the saturated carbon framework.
Hydroxyl Proton (-OH)	Variable (1.0 - 5.0)	br s	Chemical shift is concentration and solvent dependent; often appears as a broad singlet.

d: doublet, t: triplet, m: multiplet, br s: broad singlet. Chemical shifts are referenced to TMS (δ = 0 ppm). Data is based on typical values for indole alkaloids.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for **10-Hydroxyscandine**



Carbon Type	Predicted Chemical Shift (δ, ppm)	Notes
Aromatic Carbons (Indole Ring)	110 - 140	Quaternary carbons will have lower intensity.
Carbonyl Carbon (if present)	160 - 180	Not expected in the core scandine structure but possible in derivatives.
Vinylic Carbons	100 - 150	If present in the scandine skeleton.
Carbon bonded to N	40 - 60	
Carbon bonded to O (hydroxyl)	60 - 80	_
Aliphatic Carbons	20 - 60	

Chemical shifts are referenced to TMS (δ = 0 ppm). Data is based on typical values for indole alkaloids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 3: Predicted Mass Spectrometry Fragmentation for 10-Hydroxyscandine



lon	m/z	Fragmentation Pathway
[M+H]+	367.1601	Protonated molecular ion (in positive ion mode).
[M]+·	366.1523	Molecular ion (in electron ionization).
[M+H-H ₂ O] ⁺	349.1495	Loss of water from the hydroxyl group.
	Varies	Cleavage of the alkaloid rings, leading to characteristic fragment ions for the scandine skeleton.
	Varies	Loss of small neutral molecules such as CO, C ₂ H ₄ .

m/z values are calculated based on the chemical formula $C_{21}H_{22}N_2O_4$. Fragmentation of indole alkaloids often involves complex rearrangements.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Bands for 10-Hydroxyscandine



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (hydroxyl)	3200 - 3600	Strong, Broad	The broadness is due to hydrogen bonding.
N-H Stretch (indole)	3300 - 3500	Medium	
C-H Stretch (aromatic)	3000 - 3100	Medium	
C-H Stretch (aliphatic)	2850 - 3000	Medium	_
C=C Stretch (aromatic)	1450 - 1600	Medium to Weak	
C-N Stretch	1250 - 1350	Medium	-
C-O Stretch (hydroxyl)	1050 - 1200	Medium to Strong	-

Data is based on typical values for hydroxylated and indole-containing compounds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve 1-5 mg of the purified **10-Hydroxyscandine** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and can affect the chemical shifts, particularly of exchangeable protons like the hydroxyl group. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and pulse widths.



 Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique being used.
- Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques for alkaloids include Electrospray Ionization (ESI) and Electron Ionization (EI).
 For ESI, the analysis is often coupled with liquid chromatography (LC-MS) to ensure sample purity. Acquire high-resolution mass spectra to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass data to confirm the elemental formula.

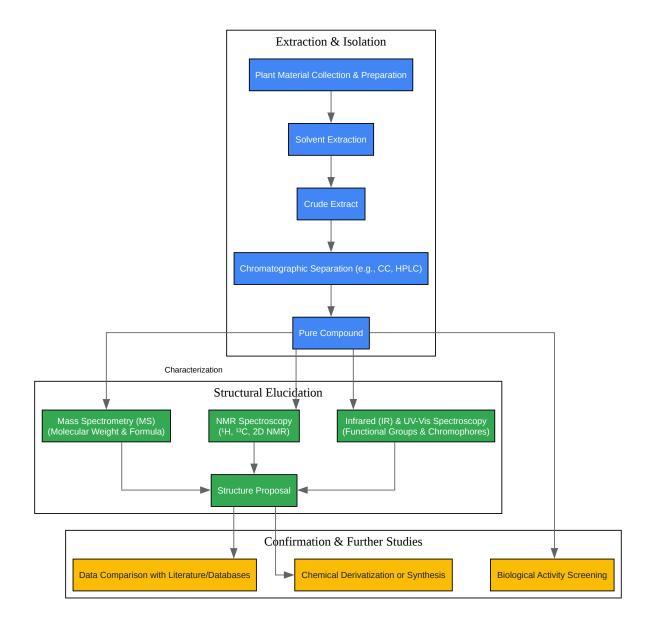
Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a common method is to prepare a KBr pellet. Mix a
 small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder and press
 it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution, or the
 spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. For
 solutions, use an IR-transparent cell.
- Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Natural Product Characterization



The following diagram illustrates a general workflow for the isolation and structural elucidation of a natural product like **10-Hydroxyscandine**.





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General workflow for natural product isolation and characterization.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 10-Hydroxyscandine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171144#spectroscopic-data-nmr-ms-ir-of-10-hydroxyscandine]

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